Quaterphenyl
Overview
Description
Quaterphenyl is an organic compound consisting of four benzene rings connected in a linear arrangement. It is a member of the polyphenyl family and is known for its high stability and unique photophysical properties. The molecular formula of this compound is C₂₄H₁₈, and it has a molecular weight of 306.4 g/mol . This compound is used in various scientific and industrial applications due to its excellent luminescent properties and stability.
Mechanism of Action
- p-Quaterphenyl is an aromatic hydrocarbon and a chromophore . Its actions could occur through various mechanisms, although further research is needed.
- One proposed mode of action involves the antagonism of dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors, similar to other antipsychotic compounds like quetiapine .
Mode of Action
Future Directions
Linear conjugated oligomers like Quaterphenyl are of great interest from the viewpoint of the possibility of obtaining organic semiconductor crystals with a perfect structure in organic electronics and photonics . The major role in crystal formation is played by the surface properties of crystals and external conditions of the growth medium .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quaterphenyl can be synthesized through several methods. One common method involves the coupling of biphenyl intermediates. For example, the arylation of 1,3-dinitrobenzene followed by coupling of the resulting biphenyls can produce symmetrically substituted quaterphenyls . Another method involves the solventless synthesis of quaterphenyls from chalcones and allyl sulfones using solid sodium hydroxide and polyethylene glycol under phase transfer catalysis conditions .
Industrial Production Methods
In industrial settings, this compound can be produced through physical vapor transport (PVT) methods. This involves the sublimation of this compound at high temperatures and its subsequent condensation to form crystalline films . This method is advantageous for producing high-purity this compound with well-defined crystal structures.
Chemical Reactions Analysis
Types of Reactions
Quaterphenyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydro derivatives.
Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.
Major Products
The major products formed from these reactions include substituted quaterphenyls, quinones, and hydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Quaterphenyl has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in biological imaging due to its luminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
Terphenyl: Consists of three benzene rings and has similar photophysical properties but lower stability compared to quaterphenyl.
Hexaphenylbenzene: Contains six benzene rings arranged around a central benzene ring, offering higher stability but different photophysical characteristics.
Trimethylsilyl-substituted this compound: A derivative of this compound with trimethylsilyl groups, which enhances solubility and alters photophysical properties.
Uniqueness of this compound
This compound is unique due to its balance of high stability, excellent luminescent properties, and ease of synthesis. Its linear arrangement of benzene rings allows for strong exciton coupling and efficient energy transfer, making it highly suitable for optoelectronic applications .
Properties
IUPAC Name |
1-phenyl-3-(3-phenylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18/c1-3-9-19(10-4-1)21-13-7-15-23(17-21)24-16-8-14-22(18-24)20-11-5-2-6-12-20/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPJBAYCIXEHFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5029346 | |
Record name | Quaterphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5029346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Waxy solid; [EPA ChAMP: Hazard Characterization] | |
Record name | Quaterphenyl | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quaterphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17066 | |
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Vapor Pressure |
0.00000086 [mmHg] | |
Record name | Quaterphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17066 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1166-18-3, 29036-02-0 | |
Record name | Quaterphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166183 | |
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Record name | Quaterphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029036020 | |
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Record name | M-QUATERPHENYL | |
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Record name | Quaterphenyl | |
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Record name | Quaterphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5029346 | |
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Record name | Quaterphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.877 | |
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Record name | 1,1':3',1'':3'',1'''-QUATERPHENYL | |
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Record name | QUATERPHENYL | |
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Synthesis routes and methods
Procedure details
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